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molecular formula C4H5BrN2S B1282055 2-Amino-5-Bromo-4-Methylthiazole CAS No. 3034-57-9

2-Amino-5-Bromo-4-Methylthiazole

Cat. No. B1282055
M. Wt: 193.07 g/mol
InChI Key: XZYIDZIGJVUTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

5-Bromo-4-methyl-thiazol-2-ylamine (0.5 g, 2.59 mmol) was dissolved in methanol abs. (10 mL). The solution was cooled with an ice-bath, then under stirring was added portionwise sodium methoxide (140 mg, 2.59 mmol) The black reaction mixture was stirred for 30 min. at rt then poured into a mixture of dichloromethane/water. The aqueous layer was extracted with two portions of dichloromethane. The combined, organic extracts were dried over magnesium sulfate, filtered and evaporated under reduced pressure to obtain the crude product which was used without further purification. MS (EI): m/e 144.1.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
dichloromethane water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][C:3]=1[CH3:8].[CH3:9][O-:10].[Na+].ClCCl.O>CO>[CH3:9][O:10][C:2]1[S:6][C:5]([NH2:7])=[N:4][C:3]=1[CH3:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(N=C(S1)N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
140 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
dichloromethane water
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled with an ice-bath
CUSTOM
Type
CUSTOM
Details
The black reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 min. at rt
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(N=C(S1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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